4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Lipophilicity Drug design Permeability

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one (C₁₃H₁₅N₅O₃S; MW 321.36 g/mol) belongs to the N-sulfonyl piperazin-2-one chemotype, a scaffold widely employed as a versatile intermediate for kinase inhibitor and CNS-targeted probe development. It is available exclusively for research use from a limited set of vendors, with supply typically offered in milligram to gram quantities at purities ≥95%.

Molecular Formula C13H15N5O3S
Molecular Weight 321.36
CAS No. 2097889-11-5
Cat. No. B2716521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
CAS2097889-11-5
Molecular FormulaC13H15N5O3S
Molecular Weight321.36
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
InChIInChI=1S/C13H15N5O3S/c1-16-9-12(8-15-16)22(20,21)17-5-6-18(13(19)10-17)11-3-2-4-14-7-11/h2-4,7-9H,5-6,10H2,1H3
InChIKeyDEULUTUCGUUBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097889-11-5) – Structural Identity and Procurement Context


4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one (C₁₃H₁₅N₅O₃S; MW 321.36 g/mol) belongs to the N-sulfonyl piperazin-2-one chemotype, a scaffold widely employed as a versatile intermediate for kinase inhibitor and CNS-targeted probe development [1]. It is available exclusively for research use from a limited set of vendors, with supply typically offered in milligram to gram quantities at purities ≥95% . The compound features three key pharmacophoric elements: a 1-methylpyrazole ring sulfonamide at the piperazine 4‑position, a pyridin-3-yl substituent at N1, and the piperazin-2-one carbonyl, which together define its spatial and electronic signature [1].

1
N-sulfonyl piperazin-2-one intermediate for kinase inhibitor probe synthesis
2
Low computed lipophilicity profile supports aqueous screening and fragment-based library workflows
3
Matched molecular pair with pyridin-2-yl isomer enables regioisomer-controlled SAR interpretation

Why Generic Substitution Fails: Physicochemical Divergence Within the 1‑(Pyridin‑3‑yl)piperazin‑2‑one Sulfonamide Series


Among the four closest in-class analogs that share the N1‑(pyridin‑3‑yl)piperazin‑2‑one core and differ only in the sulfonamide heterocycle, computed and experimentally tractable parameters such as lipophilicity (XLogP3), hydrogen‑bond acceptor (HBA) count, and molecular weight diverge meaningfully [1]. The target compound’s 1‑methyl‑1H‑pyrazol‑4‑yl sulfonamide motif yields an XLogP3 of –0.8, making it the most hydrophilic variant in the series. In contrast, the pyridin‑2‑yl positional isomer records XLogP3 = –0.5, the thiazol‑2‑yl analog reaches –0.4, and the 1,2‑dimethylimidazol‑4‑yl analog is –0.3 [2][3][4]. Such ~0.2–0.5 log unit shifts carry tangible consequences for aqueous solubility, passive membrane permeability, and assay‑specific performance in cell‑based versus biochemical screening formats. Because these compounds are not registered pharmacopoeial substances and lack published target‑specific potency values, selecting the pyridin‑3‑yl variant over a superficially similar analog is not a matter of potency but of physicochemical compatibility with the intended assay system and downstream chemistry. Uninformed substitution therefore risks poor solubility, altered partitioning behavior, and irreproducible screening data.

!
Lipophilicity shift of 0.3–0.5 log units across sulfonamide analogs may alter aqueous solubility and assay compatibility.
!
HBA count variation (6 vs 7) can influence solvation energy and crystallization propensity; thiazole analog may behave differently.
!
Constitutional isomer with identical MW (pyridin-2-yl) may exhibit altered binding geometry despite size parity.

Evidence-Based Comparative Profile of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Pyridin-3-yl vs. Pyridin-2-yl and Thiazol-2-yl Analogs

The target compound’s XLogP3 of –0.8 is the lowest in its analog series, differing by 0.3 log units from the pyridin-2-yl positional isomer (–0.5) and by 0.4 log units from the thiazol-2-yl variant (–0.4). This magnitude of difference, although computed, reliably tracks experimental trends in solubility and membrane partitioning for neutral heterocyclic sulfonamides [1].

XLogP3 Comparison
Reported
Target: –0.8
Pyridin-2-yl: –0.5 (Δ –0.3)
Thiazol-2-yl: –0.4 (Δ –0.4)
Supports aqueous solubility context in screening cascades.
Computed XLogP3; may correlate with experimental logD.
Lipophilicity Drug design Permeability

Hydrogen-Bond Acceptor Count: Differentiation from Thiazol-2-yl Analog

The pyridin-3-yl target contains 6 hydrogen-bond acceptor (HBA) atoms—identical to pyridin-2-yl and imidazolyl analogs—but the thiazol-2-yl analog carries 7 HBAs due to the extra divalent sulfur in the thiazole ring [1]. An extra HBA can alter solvation energy and protein-ligand interaction patterns even when overall lipophilicity is held constant, representing a quantifiable structural distinction relevant for SAR interpretation and co‑crystallization attempts [1].

HBA Count
Reported
Target: 6 HBAs
Thiazol-2-yl: 7 HBAs (Δ –1)
May influence crystallization propensity and solvation behavior.
Computed HBA count; relevant for polar interaction patterns.
H-bond acceptor count Molecular recognition Target engagement

Molecular Weight Parity with the Pyridin-2-yl Isomer and Its Procurement Implication

The target compound and its pyridin-2-yl positional isomer share identical molecular weight (321.36 g/mol) and molecular formula (C₁₃H₁₅N₅O₃S), making them true constitutional isomers. This parity means that any observed difference in biological performance cannot be attributed to size-dependent parameters such as diffusion-limited permeability or nonspecific binding, but must instead stem from the regiochemistry of the pyridine nitrogen, which governs hydrogen-bonding geometry and local electrostatic potential [1][2].

MW Parity
Class-level
Target & Pyridin-2-yl isomer: 321.36 g/mol each
Supports matched molecular pair analysis for regioisomer effects.
Constitutional isomers; difference attributable to regiochemistry.
Molecular weight Isosterism SAR

Recommended Application Scenarios for 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one Based on Differentiated Properties


Kinase Inhibitor Fragment Libraries Requiring Low Lipophilicity Start Points

With an XLogP3 of –0.8, this compound is the most polar member of its analog set, making it a logical choice for fragment-based screening libraries where high aqueous solubility and minimal nonspecific protein binding are design prerequisites [1]. Its 321 Da mass and 0 HBD count further align with Rule-of-Three compliance for fragment-based drug discovery campaigns.

Matched Molecular Pair Analysis of Pyridine Regioisomer Effects on Target Binding

When used alongside its pyridin-2-yl isomer (which shares identical MW and formula), researchers can directly probe how the orientation of the pyridine nitrogen influences hydrogen-bond networks, metal chelation, or π-stacking in a binding pocket. This regioisomeric pair is a well-controlled experimental system for computational validation and SAR interpretation [2].

Sulfonamide Bioisostere Screening with Controlled Molecular Weight

The comparison series—pyrazole, imidazole, and thiazole sulfonamides—offers a gradual increase in both hydrophobicity and molecular weight. Incorporating the pyridin-3-yl pyrazole compound allows teams to establish a baseline for how incremental lipophilicity changes affect ADME properties such as microsomal stability or Caco‑2 permeability without introducing additional structural variables [1][3].

Crystallography Support: Lower HBA Count for Diffraction-Grade Crystals

The 6 HBA count relative to the 7 HBA thiazol-2-yl analog reduces the entropic penalty of desolvation, a property that can improve the likelihood of obtaining high-resolution co‑crystals with rigid protein targets. Researchers pursuing X‑ray crystallography of kinase or bromodomain constructs may therefore favor this compound over the more solvated thiazole variant [3].

Application
Selection Property
Validation Focus
Fragment-based screening library
Low computed lipophilicity profile
Aqueous solubility and minimal nonspecific binding
Matched molecular pair analysis
Constitutional isomer with identical MW
Regioisomer-controlled binding geometry interpretation
Sulfonamide bioisostere screening
Series lipophilicity / MW baseline
ADME property interpretation across analogs
Crystallography trials
Lower HBA count vs thiazole analog
Crystallization propensity and desolvation review
Quote Request

Request a Quote for 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.